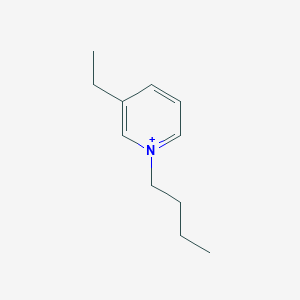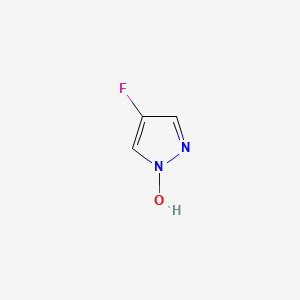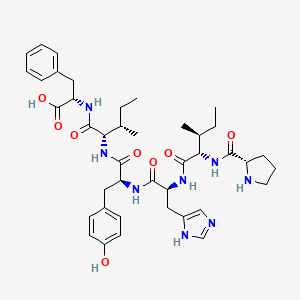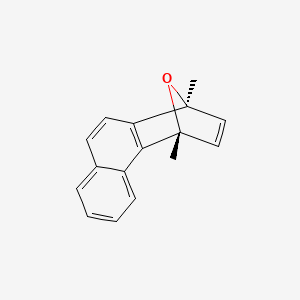![molecular formula C38H46Se2 B14184118 Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane CAS No. 919488-52-1](/img/structure/B14184118.png)
Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane is a chemical compound known for its unique structure and properties It consists of two 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl groups connected by a diselane (Se-Se) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane typically involves the following steps:
Formation of 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl bromide: This intermediate is prepared by reacting 4’-methyl[1,1’-biphenyl]-4-carboxylic acid with hexyl bromide in the presence of a dehydrating agent such as thionyl chloride.
Coupling Reaction: The 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl bromide is then reacted with sodium diselenide (Na2Se2) in an inert atmosphere to form Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane.
Industrial Production Methods
While specific industrial production methods for Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of selenium compounds to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane undergoes various chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol intermediates.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol intermediates.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane involves its ability to undergo redox reactions. The diselane bond can be cleaved to form reactive selenium species, which can interact with various molecular targets. These interactions can modulate cellular redox status, influence signaling pathways, and affect the activity of enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]disulfide: Similar structure but with a disulfide (S-S) bond instead of a diselane bond.
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]ditelluride: Similar structure but with a ditelluride (Te-Te) bond instead of a diselane bond.
Uniqueness
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane is unique due to the presence of the diselane bond, which imparts distinct redox properties compared to its sulfur and tellurium analogs. This uniqueness makes it valuable for specific applications in redox biology and materials science.
Properties
CAS No. |
919488-52-1 |
|---|---|
Molecular Formula |
C38H46Se2 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-methyl-4-[4-[6-[6-[4-(4-methylphenyl)phenyl]hexyldiselanyl]hexyl]phenyl]benzene |
InChI |
InChI=1S/C38H46Se2/c1-31-13-21-35(22-14-31)37-25-17-33(18-26-37)11-7-3-5-9-29-39-40-30-10-6-4-8-12-34-19-27-38(28-20-34)36-23-15-32(2)16-24-36/h13-28H,3-12,29-30H2,1-2H3 |
InChI Key |
GGQZFWGRUMBNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se][Se]CCCCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
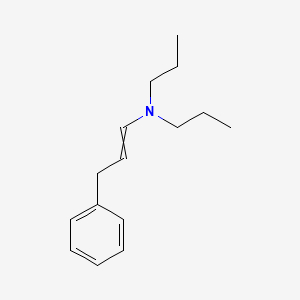
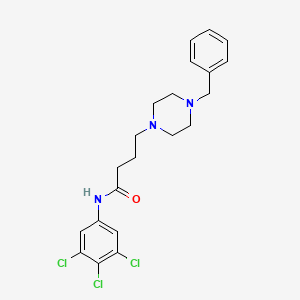
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
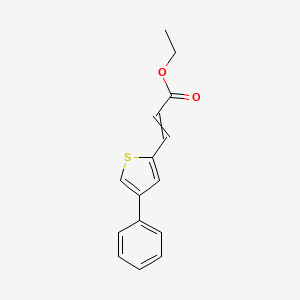
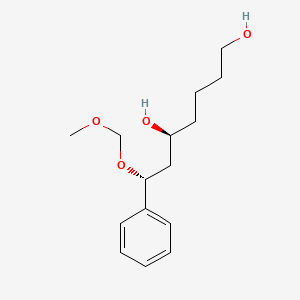

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
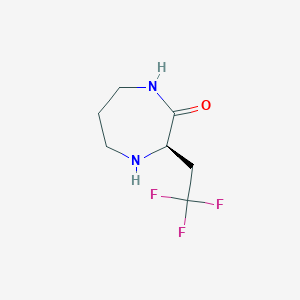
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
